molecular formula C10H14BrNO B8356372 4-Bromo-2-(4-methoxybutyl)pyridine

4-Bromo-2-(4-methoxybutyl)pyridine

Cat. No. B8356372
M. Wt: 244.13 g/mol
InChI Key: RTKRPFHRWSWDEX-UHFFFAOYSA-N
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Patent
US07868036B2

Procedure details

Analogously to residue 1a, 2,4 mmol of (3-methoxypropyl)triphenylphosphonium bromide [111088-69-8] and 1.6 mmol of 4-bromopyridine-2-carbaldehyde [131747-63-2] are reacted. The title compound (E,Z mixture) is identified on the basis of the Rf value.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.6 mmol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br-].[CH3:2][O:3][CH2:4][CH2:5][CH2:6][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Br:26][C:27]1[CH:32]=[CH:31][N:30]=[C:29]([CH:33]=O)[CH:28]=1>>[Br:26][C:27]1[CH:32]=[CH:31][N:30]=[C:29]([CH2:33][CH2:6][CH2:5][CH2:4][O:3][CH3:2])[CH:28]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].COCCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.6 mmol
Type
reactant
Smiles
BrC1=CC(=NC=C1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=NC=C1)CCCCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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